4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide
Overview
Description
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide and its derivatives are a class of chemical compounds that have been the subject of various studies due to their potential applications in medicinal chemistry and other fields. These compounds are characterized by a pyrrole ring, which is a five-membered heterocycle containing one nitrogen atom, and are substituted with various functional groups that impart distinct properties and reactivity patterns to the molecules .
Synthesis Analysis
The synthesis of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide derivatives often involves condensation reactions, where precursors such as carboxaldehydes of pyrrole are reacted with hydrazides to form the desired hydrazide-hydrazone products . These reactions are typically exothermic and spontaneous at room temperature, indicating favorable thermodynamics for the formation of these compounds . Some derivatives have been synthesized using one-pot multi-component reactions, which are efficient and can yield the target compounds in good quantities .
Molecular Structure Analysis
The molecular structure of these compounds has been extensively studied using various spectroscopic techniques such as NMR, UV-Visible, FT-IR, and Mass spectroscopy, as well as X-ray crystallography . Quantum chemical calculations, including density functional theory (DFT), have been employed to predict and confirm the molecular geometry, electronic transitions, and vibrational frequencies of these compounds . These studies have revealed that the pyrrole ring in these molecules is almost planar and can engage in intermolecular interactions, such as hydrogen bonding, which can lead to dimer formation in the solid state .
Chemical Reactions Analysis
The reactivity of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide derivatives has been explored in various contexts. For instance, some derivatives have been used as derivatization reagents for carboxylic acids in high-performance liquid chromatography (HPLC), where they react to form fluorescent derivatives that can be detected at very low concentrations . Additionally, these compounds have been shown to undergo reactions that are relevant to their biological activity, such as inhibiting enzymes like enoyl ACP reductase and dihydrofolate reductase, which are important targets in antibacterial and antitubercular therapy .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as their thermodynamic parameters, spectroscopic properties, and binding energies, have been calculated using various theoretical approaches. These properties are influenced by the specific substituents on the pyrrole ring and the overall molecular structure. For example, the presence of electron-donating or electron-withdrawing groups can affect the molecule's electronic properties and reactivity . Theoretical studies have also provided insights into the local reactivity descriptors, such as Fukui functions and electrophilicity indices, which help identify the reactive sites within the molecule .
Relevant Case Studies
Several case studies have demonstrated the potential applications of these compounds. For example, one derivative was found to improve monoclonal antibody production in Chinese hamster ovary cell cultures, which is significant for the pharmaceutical industry . Another study showed that certain derivatives possess antibacterial and antitubercular activities, making them candidates for drug development against these diseases . Additionally, some compounds have been evaluated for their anticancer activity, with promising results against specific cancer cell lines .
Scientific Research Applications
Summary of the Application
A new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides were prepared and evaluated for their antibacterial activity . Some of these compounds underwent further testing for in vitro inhibition of enoyl ACP reductase and DHFR enzymes .
Methods of Application or Experimental Procedures
The compounds were synthesized and underwent thorough characterization . They were then evaluated for their antibacterial activity and some of them underwent further testing for in vitro inhibition of enoyl ACP reductase and DHFR enzymes .
Results or Outcomes
The majority of the synthesized molecules exhibited appreciable action against DHFR and enoyl ACP reductase enzymes . Some of the synthesized compounds also showed strong antibacterial and antitubercular properties .
2. Monoclonal Antibody Production Enhancer
Summary of the Application
The compound was found to increase monoclonal antibody production in recombinant Chinese hamster ovary cells .
Methods of Application or Experimental Procedures
Out of the 23,227 chemicals screened in this study, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide was found to increase monoclonal antibody production . The compound suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Results or Outcomes
The compound was found to increase monoclonal antibody production . It suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . The compound also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
3. Inhibitor of GATA Family Proteins
Summary of the Application
Pyrrothiogatain, a compound related to 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide, is a novel inhibitor of GATA family proteins . It targets the DNA-binding activity of GATA3 and other members of the GATA family .
Methods of Application or Experimental Procedures
The compound inhibits the interaction between GATA3 and SOX4, significantly suppressing Th2 cell differentiation, without impairing Th1 cell differentiation .
Results or Outcomes
The compound inhibits the expression and production of Th2 cytokines . This suggests that it could be used to modulate immune responses, particularly those involving Th2 cells .
4. Enhancer of Monoclonal Antibody Production
Summary of the Application
The compound was found to increase monoclonal antibody production in recombinant Chinese hamster ovary cells .
Methods of Application or Experimental Procedures
Out of the 23,227 chemicals screened in this study, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide was found to increase monoclonal antibody production . The compound suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Results or Outcomes
The compound was found to increase monoclonal antibody production . It suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . The compound also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
5. Inhibitor of GATA Family Proteins
Summary of the Application
Pyrrothiogatain, a compound related to 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide, is a novel inhibitor of GATA family proteins . It targets the DNA-binding activity of GATA3 and other members of the GATA family .
Methods of Application or Experimental Procedures
The compound inhibits the interaction between GATA3 and SOX4, significantly suppressing Th2 cell differentiation, without impairing Th1 cell differentiation .
Results or Outcomes
The compound inhibits the expression and production of Th2 cytokines . This suggests that it could be used to modulate immune responses, particularly those involving Th2 cells .
6. Enhancer of Monoclonal Antibody Production
Summary of the Application
The compound was found to increase monoclonal antibody production in recombinant Chinese hamster ovary cells .
Methods of Application or Experimental Procedures
Out of the 23,227 chemicals screened in this study, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide was found to increase monoclonal antibody production . The compound suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Results or Outcomes
The compound was found to increase monoclonal antibody production . It suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . The compound also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
Future Directions
properties
IUPAC Name |
4-(2,5-dimethylpyrrol-1-yl)benzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-9-3-4-10(2)16(9)12-7-5-11(6-8-12)13(17)15-14/h3-8H,14H2,1-2H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLBBIMOIDHHIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C(=O)NN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351512 | |
Record name | 4-(2,5-dimethylpyrrol-1-yl)benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide | |
CAS RN |
26165-67-3 | |
Record name | 4-(2,5-Dimethylpyrrol-1-yl)benzoic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26165-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2,5-dimethylpyrrol-1-yl)benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid hydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.